molecular formula C11H14F6O4 B13419526 1,5-Bis(2,3-epoxypropoxy)-2,2,3,3,4,4-hexafluoropentane CAS No. 4798-39-4

1,5-Bis(2,3-epoxypropoxy)-2,2,3,3,4,4-hexafluoropentane

Cat. No.: B13419526
CAS No.: 4798-39-4
M. Wt: 324.22 g/mol
InChI Key: OIGSRLUDJHIAPI-UHFFFAOYSA-N
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Description

1,5-Bis(2,3-epoxypropoxy)-2,2,3,3,4,4-hexafluoropentane is a fluorinated epoxy compound known for its unique chemical properties. The presence of fluorine atoms in its structure imparts high thermal stability and chemical resistance, making it valuable in various industrial applications. This compound is particularly notable for its use in high-performance coatings, adhesives, and composite materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(2,3-epoxypropoxy)-2,2,3,3,4,4-hexafluoropentane typically involves the reaction of hexafluoropentane with epichlorohydrin in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final epoxy compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(2,3-epoxypropoxy)-2,2,3,3,4,4-hexafluoropentane undergoes various chemical reactions, including:

    Epoxy Ring Opening: This reaction can be catalyzed by acids, bases, or nucleophiles, leading to the formation of diols or other functionalized derivatives.

    Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Acid Catalysts: Sulfuric acid or hydrochloric acid for epoxy ring opening.

    Base Catalysts: Sodium hydroxide or potassium hydroxide for nucleophilic substitution.

    Nucleophiles: Alcohols, amines, or thiols for functionalization.

Major Products Formed

    Diols: Formed from the ring-opening reactions.

    Functionalized Epoxides: Resulting from substitution reactions with various nucleophiles.

Scientific Research Applications

1,5-Bis(2,3-epoxypropoxy)-2,2,3,3,4,4-hexafluoropentane has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of advanced polymers and resins with enhanced thermal and chemical resistance.

    Biology: Employed in the development of bio-compatible materials for medical devices and drug delivery systems.

    Medicine: Investigated for its potential use in creating durable and inert coatings for implants and prosthetics.

    Industry: Utilized in high-performance coatings, adhesives, and composite materials for aerospace, automotive, and electronics industries.

Mechanism of Action

The mechanism of action of 1,5-Bis(2,3-epoxypropoxy)-2,2,3,3,4,4-hexafluoropentane involves the interaction of its epoxy groups with various substrates. The epoxy groups can undergo ring-opening reactions, leading to the formation of covalent bonds with other molecules. This reactivity is crucial for its role in polymerization and cross-linking processes, which enhance the mechanical and thermal properties of the resulting materials.

Comparison with Similar Compounds

Similar Compounds

    1,6-Bis(2,3-epoxypropoxy)naphthalene: Another epoxy compound with similar reactivity but different structural properties.

    2,2’-[1,6-Naphthalenediylbis(oxymethylene)]bis[oxirane]: A compound with comparable epoxy functionality but distinct molecular architecture.

Uniqueness

1,5-Bis(2,3-epoxypropoxy)-2,2,3,3,4,4-hexafluoropentane is unique due to the presence of multiple fluorine atoms, which impart exceptional thermal stability and chemical resistance. This makes it particularly suitable for applications requiring high-performance materials with robust properties.

Properties

CAS No.

4798-39-4

Molecular Formula

C11H14F6O4

Molecular Weight

324.22 g/mol

IUPAC Name

2-[[2,2,3,3,4,4-hexafluoro-5-(oxiran-2-ylmethoxy)pentoxy]methyl]oxirane

InChI

InChI=1S/C11H14F6O4/c12-9(13,5-18-1-7-3-20-7)11(16,17)10(14,15)6-19-2-8-4-21-8/h7-8H,1-6H2

InChI Key

OIGSRLUDJHIAPI-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COCC(C(C(COCC2CO2)(F)F)(F)F)(F)F

Origin of Product

United States

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